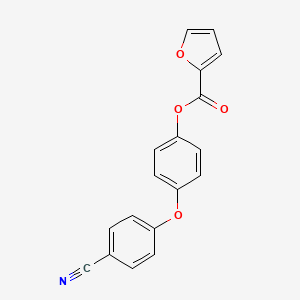
4-(4-cyanophenoxy)phenyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-cyanophenoxy)phenyl 2-furoate, also known as CP94, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of furoic acid derivatives and is known to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-(4-cyanophenoxy)phenyl 2-furoate involves its binding to the PAFR receptor and blocking its activation. This prevents the downstream signaling pathways that lead to the release of inflammatory mediators and platelet aggregation. 4-(4-cyanophenoxy)phenyl 2-furoate has also been shown to inhibit the activity of phospholipase A2, an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(4-cyanophenoxy)phenyl 2-furoate has a range of biochemical and physiological effects that make it a promising therapeutic agent. In addition to its anti-inflammatory and anti-thrombotic effects, 4-(4-cyanophenoxy)phenyl 2-furoate has been shown to have anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-cyanophenoxy)phenyl 2-furoate for lab experiments is its high degree of selectivity for the PAFR receptor. This makes it a useful tool for studying the role of PAFR in various physiological processes. However, one of the limitations of 4-(4-cyanophenoxy)phenyl 2-furoate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-cyanophenoxy)phenyl 2-furoate. One area of interest is the development of more potent and selective PAFR antagonists based on the structure of 4-(4-cyanophenoxy)phenyl 2-furoate. Another area of interest is the investigation of the anti-cancer properties of 4-(4-cyanophenoxy)phenyl 2-furoate and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-cyanophenoxy)phenyl 2-furoate and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of 4-(4-cyanophenoxy)phenyl 2-furoate can be achieved through a series of chemical reactions. One of the most common methods involves the reaction of 4-cyanophenol with 4-bromophenol in the presence of a base, followed by the reaction of the resulting product with furoic acid. This method yields 4-(4-cyanophenoxy)phenyl 2-furoate with a high degree of purity and is relatively easy to perform.
Aplicaciones Científicas De Investigación
4-(4-cyanophenoxy)phenyl 2-furoate has been extensively studied for its potential applications in scientific research. One of the most promising applications is as a selective antagonist of the platelet-activating factor receptor (PAFR). PAFR is a cell surface receptor that plays a key role in a range of physiological processes, including inflammation, immune response, and cardiovascular function. By blocking PAFR, 4-(4-cyanophenoxy)phenyl 2-furoate has been shown to have anti-inflammatory and anti-thrombotic effects, making it a potential therapeutic agent for a range of diseases.
Propiedades
IUPAC Name |
[4-(4-cyanophenoxy)phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c19-12-13-3-5-14(6-4-13)22-15-7-9-16(10-8-15)23-18(20)17-2-1-11-21-17/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZSHIYWBPUWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Cyanophenoxy)phenyl] furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

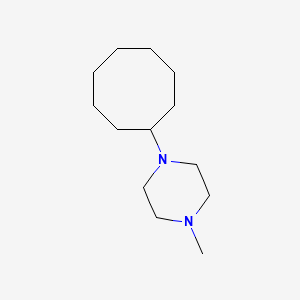
![{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone hydrochloride](/img/structure/B5038824.png)

![4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B5038836.png)
![1-(5-bromo-2-thienyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone dihydrobromide](/img/structure/B5038840.png)
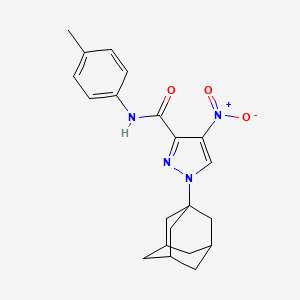
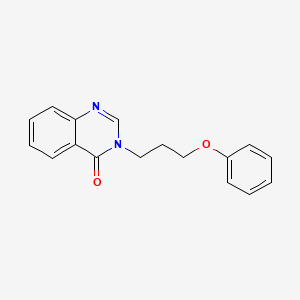
![3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5038862.png)
![4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B5038868.png)
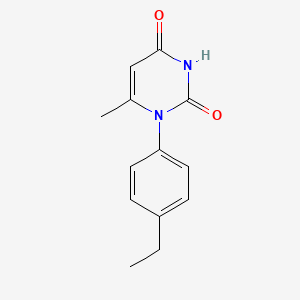
![2-methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5038874.png)
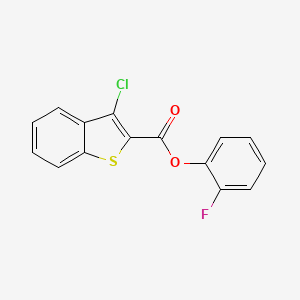
![N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5038889.png)
